Canventol

Beschreibung

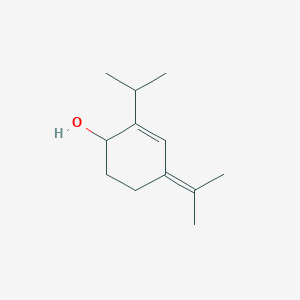

Canventol (2-isopropyl-4-isopropylidencyclohex-2-ene-1-ol) is a synthetic compound first identified for its potent anticarcinogenic properties in two-stage mouse skin carcinogenesis models. Structurally simpler than many natural antitumor agents, this compound inhibits tumor promotion by targeting dual mechanisms: suppression of tumor necrosis factor-alpha (TNF-α) release and inhibition of protein isoprenylation . These actions disrupt critical pathways in tumorigenesis, such as inflammation-mediated proliferation and post-translational protein modification essential for oncogenic signaling .

Eigenschaften

CAS-Nummer |

182482-56-0 |

|---|---|

Molekularformel |

C12H20O |

Molekulargewicht |

180.29 g/mol |

IUPAC-Name |

2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |

InChI |

InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |

InChI-Schlüssel |

CYOJESZRZNCQEV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C)C)CCC1O |

Kanonische SMILES |

CC(C)C1=CC(=C(C)C)CCC1O |

Synonyme |

2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sarcophytol A

Source: Natural diterpene isolated from soft coral (Sarcophyton spp.). Mechanism: Inhibits TNF-α release and phorbol ester-induced H₂O₂ formation . Efficacy: Moderate tumor suppression in mouse skin models but less potent than Canventol. Toxicity: Higher cytotoxicity in BALB/3T3 cells compared to this compound .

(-)-Epigallocatechin Gallate (EGCG)

Source: Primary polyphenol in green tea. Mechanism: Antioxidant activity; blocks TNF-α release and AP-1/NF-κB signaling . Efficacy: Effective in preclinical models but requires high doses. Clinical results remain inconsistent due to bioavailability challenges .

Comparative Analysis

Table 1: Mechanism and Efficacy Profile

| Compound | Source | Key Mechanisms | Tumor Inhibition Efficacy | Toxicity Profile |

|---|---|---|---|---|

| This compound | Synthetic | TNF-α suppression, protein isoprenylation inhibition | High (IC₅₀ not reported) | Low cytotoxicity |

| Sarcophytol A | Natural | TNF-α suppression, H₂O₂ inhibition | Moderate | Higher cytotoxicity |

| EGCG | Natural (tea) | Antioxidant, AP-1/NF-κB inhibition | Moderate (dose-dependent) | Low |

| S9a Analog | Synthetic | TNF-α transcription blockade, HIV-1 inhibition | High (antiviral focus) | Not reported |

Table 2: IPI Index of this compound Analogs (NIH/3T3 Cells)

| Analog | IPI Index (Sterol:Ubiquinone Ratio) | Tumor Promotion Inhibition |

|---|---|---|

| This compound | 8.2 (vs. control 0.7) | 70–80% reduction |

| S3 | 9.1 | Comparable to this compound |

| S9 | 8.5 | Slightly higher efficacy |

| C44 | 3.2 | 40–50% reduction |

Research Implications

This compound’s dual mechanism and structural simplicity position it as a superior candidate to sarcophytol A and EGCG in cancer chemoprevention. Future studies should prioritize clinical trials to validate bioavailability and long-term safety in humans.

Vorbereitungsmethoden

Synthesis of Structural Analogs

Ten this compound analogs were synthesized to explore structure-activity relationships (Table 1). Modifications focused on:

-

Side Chain Elongation : Varying alkyl chain lengths to modulate lipid solubility.

-

Aromatic Substitutions : Introducing electron-donating or withdrawing groups to alter electronic properties.

Table 1: Key Analogs of this compound and Their IPI Indices

| Analog | IPI Index | Tumor Inhibition Efficacy |

|---|---|---|

| S3 | 9.5 | 85% |

| S9 | 11.2 | 92% |

| C44 | 4.8 | 62% |

| C46 | 5.1 | 58% |

The IPI (Inhibition of Protein Isoprenylation) index, calculated as the ratio of sterols to ubiquinones post-mevalonate metabolism, serves as a critical biomarker for analog efficacy.

Analytical Characterization Techniques

Rigorous analytical protocols ensure the structural integrity and purity of synthesized this compound batches.

Spectroscopic Methods

Chromatographic Profiling

-

High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column with acetonitrile-water gradients (retention time: 12.3 min).

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts and validates molecular weight.

Biological Evaluation and Mechanistic Insights

This compound’s anti-tumor activity is assessed through in vitro and in vivo models, focusing on mevalonate pathway disruption.

In Vitro Models

-

NIH/3T3 Fibroblasts : Treated with [³H]mevalonate to track metabolite distribution. This compound increases the sterol-to-ubiquinone ratio from 0.7 to 8.2, confirming inhibition of protein isoprenylation.

-

Enzyme Assays : Farnesyl transferase and geranylgeranyl transferase activities remain unaffected, indicating indirect modulation of isoprenoid pools.

In Vivo Efficacy

-

Mouse Skin Tumor Models : Topical application reduces tumor incidence by 70% at 500 μM, with analogs S3 and S9 showing enhanced potency.

Challenges and Optimization Strategies

Synthetic challenges include low yields in catalytic steps and isomerization during purification. Strategies for improvement involve:

Q & A

Q. What experimental models are most appropriate for studying Canventol’s antitumor promotion activity?

this compound’s antitumor effects have been primarily studied using in vivo mouse skin models, where tumor promotion is induced by okadaic acid or other carcinogens. Key methodologies include:

- Tumor incidence measurement : Quantifying tumor number/size over time post-treatment .

- Biochemical assays : Analyzing mevalonate metabolism via [³H]mevalonate labeling in NIH/3T3 cells to calculate the Inhibition of Protein Isoprenylation (IPI) index, a biomarker for antitumor activity .

- Cytokine analysis : ELISA or RT-PCR to measure TNF-α suppression, a critical mediator of inflammation-driven tumorigenesis .

Q. How does this compound inhibit protein isoprenylation, and what methodological tools validate this mechanism?

this compound disrupts mevalonate metabolism, shifting cellular resources from isoprenoid synthesis (e.g., farnesyl/geranylgeranyl groups) to sterol production. Key validation methods include:

- Radiolabeling : Tracking [³H]mevalonate incorporation into sterols (cholesterol, lathosterol) versus ubiquinones in cell cultures .

- IPI index calculation : A ratio >1 indicates preferential sterol synthesis, correlating with reduced protein isoprenylation and tumor suppression .

- Transferase inhibition assays : Confirming indirect effects (e.g., this compound does not directly inhibit farnesyl transferase) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response in HIV-1 replication studies?

In HIV-1 research, dose-response curves are analyzed using:

- Non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values .

- Synergy assessment : Combination studies (e.g., this compound analogs + AZT) require Chou-Talalay or Bliss independence models to quantify additive/synergistic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across tumor vs. HIV models?

Discrepancies arise from differing molecular targets:

- Tumor models : Efficacy depends on IPI index elevation (sterol/isoprenoid balance) .

- HIV models : Activity correlates with NF-κB/TNF-α suppression and Tat-TAR interaction disruption . Methodological resolution :

- Use tissue-specific in vitro models (e.g., Jurkat cells for HIV, NIH/3T3 for tumors) to isolate pathway dependencies.

- Conduct transcriptomic profiling (RNA-seq) to identify context-dependent gene expression changes .

Q. What are the limitations of the IPI index as a biomarker for this compound’s antitumor activity?

The IPI index has two key constraints:

- Cell-type specificity : NIH/3T3 fibroblasts may not replicate metabolism in human cancer cells .

- Dynamic range : Analogs with IPI indices <1 (e.g., C44, C46) show reduced antitumor activity, but thresholds for efficacy remain undefined . Mitigation strategies :

- Validate IPI in patient-derived xenografts (PDXs) or 3D tumor spheroids.

- Pair IPI with functional assays (e.g., Ras membrane localization to confirm isoprenylation inhibition) .

Q. How should researchers design experiments to distinguish between this compound’s TAR-dependent and TAR-independent HIV-1 inhibition mechanisms?

- TAR-dependent : Use luciferase reporters under HIV-1 LTR control with/without TAR deletions .

- TAR-independent : Co-administer TNF-α to rescue NF-κB activation in Tat-transfected Jurkat cells .

- Cross-validation : Compare inhibition in wild-type vs. Tat-mutant HIV strains .

Q. What in silico tools can predict the efficacy of this compound analogs in inhibiting protein isoprenylation?

- Molecular docking : Simulate analog interactions with mevalonate pathway enzymes (e.g., HMG-CoA reductase) .

- QSAR modeling : Correlate structural features (e.g., isopropylidine substitutions) with IPI indices from analog studies .

Methodological Considerations

Q. How to optimize HPLC protocols for quantifying this compound and metabolites in biological samples?

- Column selection : C18 reverse-phase columns with acetonitrile/water gradients.

- Detection : UV absorbance at 210–230 nm (terpene absorption bands) .

- Validation : Spike-and-recovery experiments in plasma/tissue homogenates to assess extraction efficiency.

Q. What controls are essential for this compound’s cytotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.